
Stearic acid, dodecylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearic acid, dodecylamine salt is a compound formed by the reaction of stearic acid and dodecylamine. Stearic acid is a saturated fatty acid commonly found in animal and vegetable fats, while dodecylamine is a long-chain primary amine. The resulting compound, this compound, has a molecular formula of C30H63NO2 and a molecular weight of 469.842 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid, dodecylamine salt typically involves the neutralization reaction between stearic acid and dodecylamine. The reaction can be carried out in an organic solvent such as ethanol or methanol. The reaction conditions generally include heating the mixture to facilitate the reaction and ensure complete neutralization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of dodecylamine to a solution of stearic acid under stirring and heating conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Stearic acid, dodecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its primary amine and fatty acid components.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amides and carboxylic acids, while reduction may regenerate the original stearic acid and dodecylamine .
Scientific Research Applications
Stearic acid, dodecylamine salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of stearic acid, dodecylamine salt involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific protein targets, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Stearic acid, octylamine salt
- Stearic acid, hexadecylamine salt
- Lauric acid, dodecylamine salt
Uniqueness
Stearic acid, dodecylamine salt is unique due to its specific chain length and the balance between its hydrophilic and hydrophobic parts. This balance makes it particularly effective as a surfactant and emulsifying agent compared to other similar compounds .
Properties
CAS No. |
17448-72-5 |
|---|---|
Molecular Formula |
C30H63NO2 |
Molecular Weight |
469.8 g/mol |
IUPAC Name |
dodecan-1-amine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13/h2-17H2,1H3,(H,19,20);2-13H2,1H3 |
InChI Key |
HWGUOODPQIXVKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




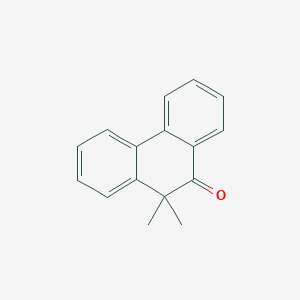
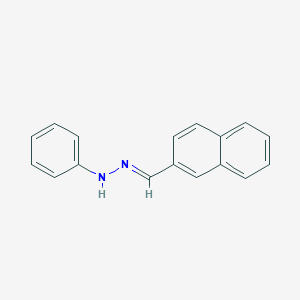
![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
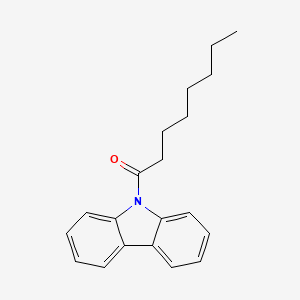
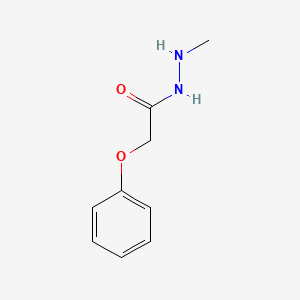

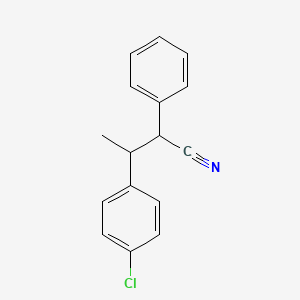
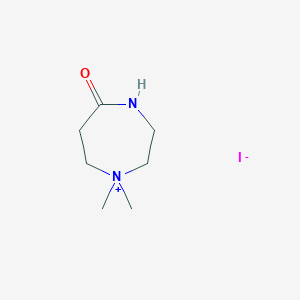

![Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate](/img/structure/B11949657.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B11949660.png)
